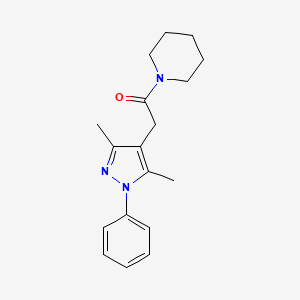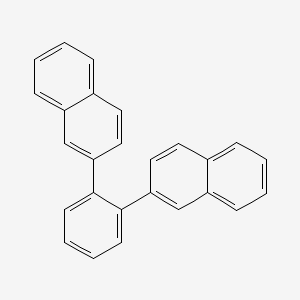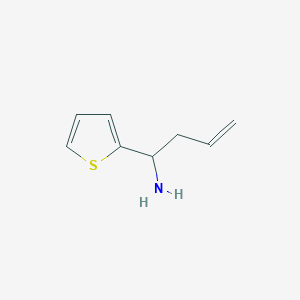
1-(Thiophen-2-yl)but-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-2-yl)but-3-en-1-amine is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring imparts unique chemical properties, making it a valuable subject for scientific research.
Preparation Methods
The synthesis of 1-(Thiophen-2-yl)but-3-en-1-amine typically involves several steps:
Starting Materials: The synthesis begins with thiophene, which undergoes a series of reactions to introduce the but-3-en-1-amine group.
Reaction Conditions: Common reagents used in the synthesis include Grignard reagents, which facilitate the formation of carbon-carbon bonds. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(Thiophen-2-yl)but-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.
Major Products: The major products formed from these reactions include various thiophene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(Thiophen-2-yl)but-3-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)but-3-en-1-amine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.
Pathways Involved: The pathways affected by this compound include signal transduction pathways, metabolic pathways, and gene expression regulation. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
1-(Thiophen-2-yl)but-3-en-1-amine can be compared with other thiophene derivatives:
Thiopropamine: This compound is an analogue of amphetamine where the phenyl ring is replaced by thiophene.
Methiopropamine: Structurally related to methamphetamine, methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor.
Unique Features:
Properties
CAS No. |
127258-25-7 |
|---|---|
Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
1-thiophen-2-ylbut-3-en-1-amine |
InChI |
InChI=1S/C8H11NS/c1-2-4-7(9)8-5-3-6-10-8/h2-3,5-7H,1,4,9H2 |
InChI Key |
KPDOHVJIRXKWFB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=CS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


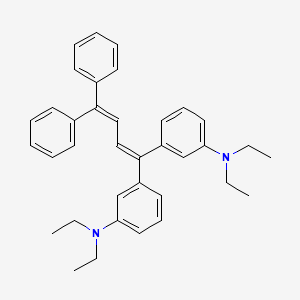
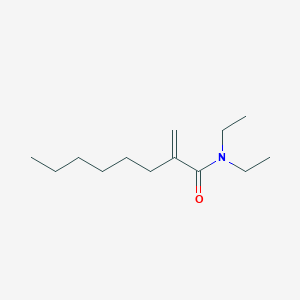
![Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate](/img/structure/B14286553.png)
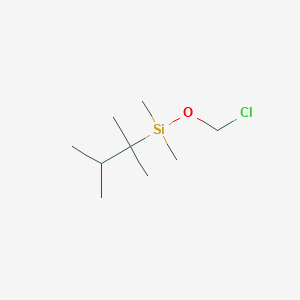
![1-[(Dimethylphosphoryl)methyl]-1H-imidazole](/img/structure/B14286569.png)
![Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]-](/img/structure/B14286570.png)
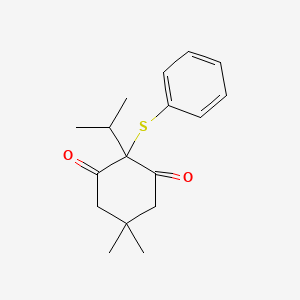
![{[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14286578.png)
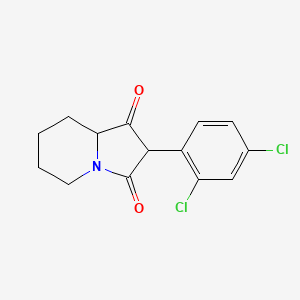
![Phosphoric acid, dimethyl 4-[(phenylsulfonyl)amino]phenyl ester](/img/structure/B14286583.png)
![9-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14286591.png)
